Cas no 14003-39-5 (2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester)

2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester structure
14003-39-5 structure
Product Name:2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester
Numero CAS:14003-39-5
MF:C14H14N2O4
MW:274.271963596344
CID:149188
PubChem ID:258172
Update Time:2025-04-19

2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester
    • ethyl 3-(4-methyl-3-oxoquinoxalin-2-yl)-2-oxopropanoate
    • (4-Methyl-3-oxo-3,4-dihydro-chinoxalin-2-yl)-brenztraubensaeure-aethylester
    • (4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-pyruvic acid ethyl ester
    • 2-Oxo-1-methyl-3-< 2-oxo-2-ethoxycarbonyl-ethyl> -1,2-dihydro-chinoxalin
    • 3-(4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-2-oxo-propionic acid ethyl ester
    • AC1L5YDP
    • AC1Q63OR
    • AR-1I8638
    • CTK4C2048
    • Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate
    • NSC86927
    • UNII-XJ9NT623WC
    • DTXSID40161220
    • 2-QUINOXALINEPROPANOIC ACID, 3,4-DIHYDRO-4-METHYL-.ALPHA.,3-DIOXO-, ETHYL ESTER
    • NSC-86927
    • XJ9NT623WC
    • 14003-39-5
    • 2-QUINOXALINEPYRUVIC ACID, 3,4-DIHYDRO-4-METHYL-3-OXO-, ETHYL ESTER
    • ethyl 3-(4-methyl-3-oxo-quinoxalin-2-yl)-2-oxo-propanoate
    • NSC 86927
    • Inchi: 1S/C14H14N2O4/c1-3-20-14(19)12(17)8-10-13(18)16(2)11-7-5-4-6-9(11)15-10/h4-7H,3,8H2,1-2H3
    • Chiave InChI: GEYVGKSIHPFWJD-UHFFFAOYSA-N
    • Sorrisi: O=C1C(CC(C(=O)OCC)=O)=NC2C=CC=CC=2N1C

Proprietà calcolate

  • Massa esatta: 274.09542
  • Massa monoisotopica: 274.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 458
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 76Ų

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 430.4°C at 760 mmHg
  • Punto di infiammabilità: 214.1°C
  • Indice di rifrazione: 1.596
  • PSA: 76.04
  • LogP: 0.60820
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti